molecular formula C11H13ClO4 B3045382 2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one CAS No. 105905-64-4

2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one

Cat. No.: B3045382
CAS No.: 105905-64-4
M. Wt: 244.67 g/mol
InChI Key: SXHRNFYXRQNMLD-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one is a chemical compound characterized by the presence of a chloro group and a trimethoxyphenyl group attached to an ethanone backbone. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one typically involves the chlorination of 1-(3,4,5-trimethoxyphenyl)ethan-1-one. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloro group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, to form corresponding substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, alkoxides, often in polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The chloro group can enhance the compound’s reactivity, allowing it to form covalent bonds with target proteins or nucleic acids.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one is unique due to the presence of both the chloro and trimethoxyphenyl groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

2-chloro-1-(3,4,5-trimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHRNFYXRQNMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509929
Record name 2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105905-64-4
Record name 2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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